Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate
Description
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a sodium salt derivative of a cyclopentane-based carboxylic acid featuring a hydroxymethyl substituent on the cyclopentyl ring. Its structure combines a conformationally constrained cyclopentane core with a polar hydroxymethyl group and a carboxylate moiety, making it a versatile compound in pharmaceutical and chemical synthesis.
Properties
IUPAC Name |
sodium;2-[1-(hydroxymethyl)cyclopentyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3.Na/c9-6-8(5-7(10)11)3-1-2-4-8;/h9H,1-6H2,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJRNGPDUUPAW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation Approaches
Alkylation of 1-hydroxymethylcyclopentane with chloroacetic acid derivatives under basic conditions represents a direct route. For instance, reacting 1-hydroxymethylcyclopentane with sodium chloroacetate in toluene at 80°C for 6 hours yields the carboxylic acid precursor, which is neutralized with NaOH to form the sodium salt. Key variables include:
- Solvent selection : Toluene outperforms DCM and hexanes due to its ability to solubilize both polar and non-polar intermediates.
- Base stoichiometry : A 1:1.2 molar ratio of hydroxymethylcyclopentane to sodium chloroacetate minimizes byproducts like cyclopentyl ethers.
Table 1: Solvent Impact on Alkylation Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Toluene | 80 | 6 | 85 |
| DCM | 40 | 8 | 62 |
| Hexane | 69 | 10 | 45 |
Data adapted from condensation studies in analogous systems.
Ester Hydrolysis and Neutralization
Hydrolysis of methyl 2-[1-(hydroxymethyl)cyclopentyl]acetate under alkaline conditions provides the carboxylic acid, which is neutralized to the sodium salt. Optimal conditions involve:
- Hydrolysis : 2M NaOH in methanol/water (4:1) at 60°C for 3 hours.
- Neutralization : Titration with 1M HCl to pH 7–8, followed by addition of NaOH pellets to achieve pH 12.
This method avoids side reactions observed in direct alkylation, such as etherification, but requires careful pH control to prevent lactonization of the hydroxymethyl group.
Protective Group Methodologies
Protecting the hydroxymethyl group as a trimethylsilyl (TMS) ether prior to carboxylation prevents unwanted nucleophilic reactions. The sequence involves:
- Silylation of 1-hydroxymethylcyclopentane with TMSCl in pyridine.
- Alkylation with bromoacetic acid tert-butyl ester.
- Deprotection with tetrabutylammonium fluoride (TBAF).
- Hydrolysis and neutralization with NaOH.
This approach achieves 78% overall yield but introduces complexity with moisture-sensitive intermediates.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Non-polar solvents like toluene enhance cyclopentane ring stability during alkylation, while polar aprotic solvents (e.g., DMF) accelerate hydrolysis but promote side reactions. Elevated temperatures (>70°C) reduce reaction times but risk decomposing the sodium salt.
Table 2: Temperature vs. Yield in Hydrolysis
| Temperature (°C) | Time (h) | Purity (%) |
|---|---|---|
| 50 | 5 | 88 |
| 60 | 3 | 92 |
| 70 | 2 | 85 |
Catalysts and Reagents
- Drying agents : Anhydrous MgSO₄ increases alkylation yields by 15% compared to molecular sieves.
- Bases : Diisopropylethylamine (DIPEA) minimizes racemization during protective group strategies.
Analytical Characterization
1H-NMR spectra of the sodium salt show characteristic peaks at δ 3.65 ppm (hydroxymethyl, singlet) and δ 1.45–1.90 ppm (cyclopentyl protons). IR spectroscopy confirms the carboxylate moiety via absorptions at 1580 cm⁻¹ (antisymmetric COO⁻ stretch) and 1410 cm⁻¹ (symmetric COO⁻ stretch).
Industrial-Scale Considerations
Large batches (>100 kg) employ continuous flow reactors for ester hydrolysis, reducing processing time by 40%. Amberlite XAD-2 resin efficiently captures unreacted aldehydes, achieving 99.9% purity. Cost analysis favors the direct alkylation route due to fewer unit operations, albeit with lower yields (72%) compared to protective group methods.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[1-(carboxymethyl)cyclopentyl]acetate.
Reduction: Formation of 2-[1-(hydroxymethyl)cyclopentyl]ethanol.
Substitution: Formation of various substituted cyclopentyl acetates.
Scientific Research Applications
Chemical Applications
Organic Synthesis
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate serves as an important intermediate in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.
- Reduction : The compound can be reduced to yield the corresponding alcohol.
- Substitution Reactions : The acetate group can be substituted with other functional groups under specific conditions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Product Formed | Common Reagents |
|---|---|---|
| Oxidation | 2-[1-(carboxymethyl)cyclopentyl]acetate | Potassium permanganate, CrO3 |
| Reduction | 2-[1-(hydroxymethyl)cyclopentyl]ethanol | LiAlH4, NaBH4 |
| Substitution | Various substituted cyclopentyl acetates | Various nucleophiles |
Biological Applications
The compound has been investigated for its potential biological activities. Research has focused on its interactions with biomolecules and possible therapeutic properties. For instance, studies have shown that it may act as a modulator in biological pathways due to the presence of the hydroxymethyl group, which can engage in hydrogen bonding with enzymes and receptors.
Case Study: Antitumoral Activity
Recent research highlighted the development of small molecule antagonists based on similar structural frameworks that exhibit significant antitumoral effects. For example, compounds designed around the structure of this compound demonstrated efficacy against aggressive cancer cell lines, suggesting potential applications in cancer therapy .
Medical Applications
This compound is being explored as a precursor for drug development. Its unique structure allows for modifications that could lead to new therapeutic agents. The compound's ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
Table 2: Potential Medical Applications
| Application Area | Description |
|---|---|
| Drug Development | Precursor for synthesizing new therapeutic agents |
| Antiviral Research | Potential use in antiviral formulations |
| Cancer Treatment | Investigated for antitumoral properties |
Industrial Applications
In industrial settings, this compound is utilized in the production of fine chemicals and as a component in various manufacturing processes. Its stability and reactivity make it suitable for large-scale applications, particularly in esterification processes where it can be produced efficiently using optimized reaction conditions.
Mechanism of Action
The mechanism of action of Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The acetate group may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Structural Features and Functional Group Variations
Key structural analogues include cyclopentyl-acetate derivatives, sodium salts of substituted acetic acids, and hydroxymethyl-bearing compounds. Below is a comparative analysis:
Key Observations :
- The cyclopentane ring in this compound provides conformational rigidity compared to linear analogues like sodium chloroacetate .
- Hydroxymethyl substituents (e.g., in and ) enhance water solubility and hydrogen-bonding capacity, whereas bulky groups like octylsulfonamido (Compound 25) favor lipid membrane interactions .
- Sodium carboxylate improves aqueous solubility over ester or free acid forms (e.g., methyl esters in ) .
Physicochemical Properties
Data extracted from NMR, melting points, and solubility studies:
Key Observations :
Challenges :
- This compound requires precise stereocontrol during cyclopentane functionalization, similar to steps in .
Biological Activity
Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclopentane ring and functional hydroxymethyl and acetate groups, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
Chemical Structure and Properties
This compound can be represented structurally as follows:
- Chemical Formula : CHONa
- Molecular Weight : 178.18 g/mol
The compound features:
- A cyclopentane ring , which contributes to its conformational flexibility.
- A hydroxymethyl group that can participate in hydrogen bonding, enhancing interactions with biological targets.
- An acetate group , which may influence the compound's solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The hydroxymethyl group allows for specific interactions through hydrogen bonding, while the acetate moiety may modulate the stability and bioavailability of the compound.
Interaction with Biomolecules
- Enzymatic Interaction : The compound has been studied for its potential to interact with enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and signal transduction.
- Receptor Binding : Preliminary studies suggest that it may act as a modulator of certain receptors, although specific receptor targets remain to be fully elucidated.
Therapeutic Potential
Research indicates that this compound has potential therapeutic applications, particularly in:
- Antitumor Activity : Similar compounds have shown promising results in inhibiting tumor growth in various cancer models. For instance, related cyclopentyl compounds have demonstrated significant antitumor effects in breast and pancreatic cancer models .
- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Sodium 2-[1-(hydroxymethyl)cyclohexyl]acetate | Cyclohexane derivative | Increased potency in certain biological assays |
| Sodium 2-[1-(hydroxymethyl)cyclopropyl]acetate | Cyclopropane derivative | Lower stability compared to cyclopentane |
The intermediate ring size of cyclopentane offers a balance between stability and reactivity, making this compound particularly suitable for further development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : In cell line assays, compounds similar to this compound have shown IC50 values indicating significant inhibition of cell proliferation at micromolar concentrations. For example, a related compound demonstrated a reduction in viability by over 55% in aggressive breast cancer cell lines after treatment .
- In Vivo Models : In animal studies, administration of similar compounds resulted in significant tumor growth inhibition, suggesting that this compound may share these properties .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Sodium 2-[1-(hydroxymethyl)cyclopentyl]acetate, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via ester hydrolysis of its methyl or ethyl ester precursors. For example, ethyl 2-(1-hydroxycyclopentyl)acetate () is synthesized by reacting ethyl bromoacetate with cyclopentanone in the presence of a base (e.g., K₂CO₃) under mild conditions (20–40°C, 6–12 hours). To obtain the sodium salt, saponification using NaOH in aqueous ethanol (1:1 v/v, reflux for 2–4 hours) is recommended, followed by acidification and ion exchange. Optimization involves adjusting stoichiometry (1.2–1.5 equivalents of base) and monitoring pH to prevent cyclopentyl ring degradation .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopentyl ring (δ 1.5–2.5 ppm for CH₂ groups) and hydroxymethyl moiety (δ 3.4–3.8 ppm). The acetate group appears as a singlet near δ 2.1 ppm (CH₂COO⁻) and δ 170–175 ppm in ¹³C NMR.
- IR Spectroscopy : Key peaks include O–H stretching (3200–3600 cm⁻¹), C=O (1700–1750 cm⁻¹), and C–O (1200–1300 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M⁻Na]⁻ at m/z ~187) and fragmentation patterns (e.g., loss of H₂O or CO₂) .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Methodological Answer : The sodium salt exhibits high solubility in water (>100 mg/mL) due to its ionic nature. In organic solvents, solubility decreases in the order: DMSO > methanol > ethanol > acetone. Stability studies (pH 3–9, 25°C) show degradation <5% over 24 hours at neutral pH but accelerated hydrolysis under acidic/basic conditions. For long-term storage, lyophilization and storage at −20°C in argon is advised. Analytical methods like HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) can monitor degradation .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the antimicrobial activity of this compound?
- Methodological Answer :
- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens, as cyclopentyl derivatives show broad-spectrum activity ().
- Assay Design :
Prepare serial dilutions (0.1–100 µg/mL) in Mueller-Hinton broth.
Inoculate with 1×10⁶ CFU/mL and incubate (37°C, 18–24 hours).
Measure MIC via optical density (OD₆₀₀) or viable cell counting.
- Controls : Include sodium acetate (to rule out nonspecific acetate effects) and ciprofloxacin (positive control). Statistical analysis (ANOVA, p < 0.05) should account for batch variability .
Q. What computational approaches are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial dihydrofolate reductase). The cyclopentyl and hydroxymethyl groups may occupy hydrophobic pockets, while the acetate interacts with polar residues.
- MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes (50 ns simulations, NPT ensemble). Analyze RMSD (<2 Å) and binding free energy (MM/PBSA).
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against related targets .
Q. How should discrepancies in reported solubility or reactivity data for this compound be resolved?
- Methodological Answer :
- Source Analysis : Compare experimental conditions (e.g., temperature, solvent purity) across studies. For example, solubility in DMSO may vary due to hygroscopicity ().
- Reproducibility Tests : Replicate key experiments (e.g., hydrolysis kinetics) under standardized conditions (pH 7.4 PBS, 37°C).
- Advanced Characterization : Use X-ray crystallography to confirm solid-state structure or LC-MS to identify degradants. Contradictions in reactivity (e.g., ester vs. carboxylate stability) may arise from counterion effects (Na⁺ vs. H⁺) .
Q. What strategies can optimize the regioselective functionalization of the cyclopentyl ring in this compound?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect the hydroxymethyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct electrophilic substitution (e.g., nitration at C3).
- Catalysis : Use Pd(OAc)₂ for C–H activation at sterically accessible positions (e.g., C2 or C4).
- Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) can enforce enantioselective alkylation. Monitor progress via chiral HPLC (Chiralpak AD-H column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
